molecular formula C27H34F3N3O3S B11114617 N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B11114617
M. Wt: 537.6 g/mol
InChI Key: UKTUNWNUWSCZRN-UHFFFAOYSA-N
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Description

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclododecylidenehydrazinecarbonyl group, a trifluoromethylphenyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclododecylidenehydrazinecarbonyl intermediate. This intermediate is then reacted with a trifluoromethylphenyl derivative under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and trifluoromethylbenzene compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or hydrazones.

Scientific Research Applications

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzenesulfonamide group can facilitate interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • **N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(difluoromethyl)phenyl]benzenesulfonamide
  • **N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide derivatives

Uniqueness

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluor

Properties

Molecular Formula

C27H34F3N3O3S

Molecular Weight

537.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(cyclododecylideneamino)acetamide

InChI

InChI=1S/C27H34F3N3O3S/c28-27(29,30)22-14-13-17-24(20-22)33(37(35,36)25-18-11-8-12-19-25)21-26(34)32-31-23-15-9-6-4-2-1-3-5-7-10-16-23/h8,11-14,17-20H,1-7,9-10,15-16,21H2,(H,32,34)

InChI Key

UKTUNWNUWSCZRN-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)CCCCC1

Origin of Product

United States

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